Pyroxamine Maleate

Description

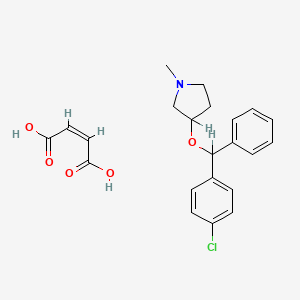

Structure

3D Structure of Parent

Properties

CAS No. |

5560-75-8 |

|---|---|

Molecular Formula |

C22H24ClNO5 |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-[(4-chlorophenyl)-phenylmethoxy]-1-methylpyrrolidine |

InChI |

InChI=1S/C18H20ClNO.C4H4O4/c1-20-12-11-17(13-20)21-18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;5-3(6)1-2-4(7)8/h2-10,17-18H,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

SIVIYOJJUYSAGX-BTJKTKAUSA-N |

SMILES |

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

5560-75-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pyroxamine maleate |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Pyroxamine Maleate and Analogs

Historical Synthetic Routes for Pyroxamine (B10784010) Base and its Maleate (B1232345) Salt

Historical approaches to the synthesis of Pyroxamine base likely involved the construction of the 1-methylpyrrolidine (B122478) ring and the formation of the diaryl ether linkage. While specific detailed historical procedures for Pyroxamine are not extensively detailed in readily available public snippets, the synthesis of similar diaryl(heterocyclyl)methyl ethers often involves reactions that form the central carbon-oxygen bond. Given the structure of Pyroxamine, a likely historical route would involve the reaction of a suitable pyrrolidine (B122466) derivative with a diaryl(chloro)methane or a similar activated diarylmethyl species, or alternatively, the reaction of a diarylmethanol derivative with a functionalized pyrrolidine. The formation of the maleate salt is a straightforward acid-base reaction between the Pyroxamine base and maleic acid. This salt form is commonly used to improve the physicochemical properties of the compound nih.govontosight.ai.

Contemporary Approaches to Pyroxamine Maleate Synthesis

Contemporary synthesis of Pyroxamine Maleate would similarly focus on efficient and potentially scalable methods for preparing the Pyroxamine base, followed by salt formation with maleic acid. Modern synthetic strategies often aim for improved yields, reduced reaction times, milder conditions, and environmental sustainability compared to historical methods.

Advanced Reaction Conditions and Catalysis in Pyroxamine Maleate Production

Advanced reaction conditions and catalysis could be applied to the key bond-forming steps in Pyroxamine synthesis. For the formation of the ether linkage, modern approaches might employ metal catalysis (e.g., copper or palladium catalysis) to facilitate the coupling between an alcohol (or protected alcohol) and an aryl halide or equivalent. Alternatively, Lewis acid catalysis could be utilized to activate reactants and promote ether formation under milder conditions. The synthesis of the 1-methylpyrrolidine core or its precursors could involve various cyclization reactions, potentially employing organocatalysis or transition metal catalysis to control selectivity and efficiency. While specific catalytic systems for Pyroxamine synthesis are not widely detailed, research into the synthesis of similar heterocyclic and ether-containing compounds provides a basis for potential contemporary approaches nih.govnih.gov.

Stereoselective Synthesis of Pyroxamine Maleate Enantiomers

Pyroxamine contains a stereocenter at the C-3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. The synthesis of specific enantiomers of Pyroxamine Maleate would require stereoselective synthetic methodologies. This could involve using chiral starting materials, chiral auxiliaries, or asymmetric catalysis chemistrydocs.comnumberanalytics.com. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, is a powerful tool for inducing enantioselectivity in various reactions, such as the formation of carbon-heteroatom bonds or the modification of cyclic structures rsc.org. Biocatalysis, utilizing enzymes like transaminases, has also emerged as a method for achieving high enantioselectivity in the synthesis of chiral amines acs.orgacs.org. While the use of Pyroxamine itself as an organocatalyst in asymmetric transamination has been explored acs.orgresearchgate.netresearchgate.netacs.org, this is distinct from the stereoselective synthesis of Pyroxamine enantiomers. Achieving stereocontrol during the formation of the pyrrolidine ring or the introduction of the diarylmethoxy group at the 3-position would be crucial for enantioselective Pyroxamine synthesis.

Design and Synthesis of Pyroxamine Maleate Analogs and Derivatives

The design and synthesis of Pyroxamine Maleate analogs and derivatives are driven by academic inquiry into structure-activity relationships or the exploration of new chemical space. Structural modifications can be made to the different parts of the molecule: the pyrrolidine ring, the diarylmethyl group, or the linker between them.

Strategies for Structural Modification and Functionalization for Academic Inquiry

Strategies for structural modification include altering the substituents on the phenyl rings (e.g., changing the position or nature of the chlorine atom, introducing other halogens, alkyl groups, or electron-donating/withdrawing groups), modifying the pyrrolidine ring (e.g., changing the N-alkyl group, adding substituents to other ring carbons, altering the ring size), or changing the ether linkage (e.g., replacing oxygen with sulfur or nitrogen, introducing a carbon chain). These modifications can be achieved through various synthetic transformations, such as electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, functionalization of C-H bonds, or modifications of existing functional groups nih.govnih.govresearchgate.net. For instance, studies on the structural modification of other pyrrolidine-containing compounds demonstrate the impact of altering substituents and ring structures on activity nih.gov. Functionalization strategies might also involve introducing groups that allow for conjugation to biomolecules or solid supports for specific research applications.

Methodologies for Evaluating Synthetic Yields and Purity Profiles of Pyroxamine Maleate Derivatives

Evaluating the success of synthetic routes for Pyroxamine Maleate derivatives involves determining the synthetic yield and assessing the purity of the final product. Synthetic yield, calculated as the mass percentage of the desired product obtained relative to the theoretical maximum yield based on the limiting reactant, is a key metric for the efficiency of a reaction sequence. Purity profiles are typically determined using a combination of analytical techniques. bioline.org.br

Common methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can help identify impurities.

High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to separate and quantify components in a mixture, providing a measure of purity. Various detectors (e.g., UV-Vis, mass spectrometric) can be used in conjunction with HPLC.

Elemental Analysis: Determines the percentage of key elements (e.g., carbon, hydrogen, nitrogen, chlorine) in the compound, which can be compared to the theoretical values. bioline.org.br

Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.

Advanced Analytical Characterization of Pyroxamine Maleate and Its Derivatives

Spectroscopic Techniques for Elucidating Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyroxamine (B10784010) Maleate (B1232345) Structural Analysis

Mass Spectrometry (MS) for Pyroxamine Maleate Molecular Characterization and Impurity Profiling

Mass spectrometry is invaluable for determining the molecular weight of a compound and for gaining insights into its fragmentation pattern, which aids in structural confirmation. Pyroxamine Maleate has an exact mass and monoisotopic mass of 417.1343006 Da. nih.gov MS, particularly when coupled with chromatographic techniques (LC-MS or GC-MS), is essential for identifying and profiling impurities and degradation products in pharmaceutical substances. americanpharmaceuticalreview.comgoogle.comptfarm.pl

In impurity profiling, MS can detect trace components that may not be visible by other detectors. High-resolution MS can provide accurate mass measurements, allowing for the determination of elemental compositions of the main compound and its impurities. americanpharmaceuticalreview.com Tandem MS (MS/MS) experiments can then be performed to fragment the ions and provide structural information about these components by analyzing the resulting fragment ions. americanpharmaceuticalreview.comptfarm.pl This is critical for identifying unknown impurities and understanding their potential origins, whether from synthesis or degradation. The application of LC-MS to Pyroxamine Maleate would involve separating the compound from any impurities and then subjecting each component to MS analysis to determine its molecular weight and fragmentation characteristics.

Vibrational Spectroscopy (Infrared, Raman) Applications for Pyroxamine Maleate

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule. These techniques can be used for identification, characterization of solid forms (e.g., polymorphs), and studying drug-excipient interactions. sfu.canih.govspectroscopyonline.com

IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to the vibrational modes of the molecule. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing complementary information about molecular vibrations. nih.gov While specific IR or Raman spectra for Pyroxamine Maleate were not found, these techniques are widely used in pharmaceutical analysis for quality control and characterization. spectroscopyonline.com For a maleate salt like Pyroxamine Maleate, IR and Raman spectroscopy could be used to confirm the presence of characteristic peaks corresponding to both the pyroxamine moiety and the maleate counterion, as well as to assess the solid-state form of the compound. sfu.canih.gov

Chromatographic Methodologies for Purity Assessment and Quantitative Determination

Chromatographic techniques are indispensable for separating components within a mixture, allowing for the assessment of purity and the quantitative determination of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Pyroxamine Maleate

HPLC is a primary technique for the purity assessment and quantitative analysis of pharmaceutical compounds. The development of a suitable HPLC method for Pyroxamine Maleate would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of Pyroxamine Maleate from impurities and excipients. scielo.org.mxchemijournal.com

Numerous validated RP-HPLC methods have been developed for the analysis of related antihistamines, such as Pyrilamine Maleate. scielo.org.mxchemijournal.comredalyc.orgresearchgate.net These methods often utilize C18 or phenyl columns and mobile phases consisting of mixtures of buffers, water, and organic solvents like methanol (B129727) or acetonitrile, with UV detection at wavelengths typically between 220 nm and 300 nm depending on the compound's chromophores. scielo.org.mxchemijournal.comresearchgate.net

Validation of an HPLC method for Pyroxamine Maleate would be performed according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). scielo.org.mxchemijournal.comredalyc.orgresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness. scielo.org.mxchemijournal.comresearchgate.netresearchgate.net Specificity ensures that the method can accurately measure Pyroxamine Maleate in the presence of impurities, degradants, and excipients. Linearity establishes a proportional relationship between the analyte concentration and the detector response over a defined range. scielo.org.mxchemijournal.com Accuracy assesses the closeness of the measured value to the true value, while precision evaluates the reproducibility of the results. scielo.org.mxresearchgate.net LOD and LOQ determine the lowest concentrations that can be detected and quantified, respectively. scielo.org.mx

Based on methods for similar maleate salts of antihistamines, a typical RP-HPLC method for Pyroxamine Maleate might involve a C18 column, a mobile phase of acidified water and methanol or acetonitrile, and UV detection. scielo.org.mxchemijournal.com

Example HPLC Parameters (Based on Pyrilamine Maleate Analysis):

| Parameter | Value/Description | Source |

| Column | C18 | scielo.org.mxchemijournal.comresearchgate.net |

| Mobile Phase | Methanol and acidified water (pH 1.8) (27:73 v/v) | scielo.org.mxredalyc.org |

| Flow Rate | 1.5 mL/min | scielo.org.mxredalyc.org |

| Detection | UV at 300 nm | scielo.org.mxredalyc.org |

| Run Time | ~10 minutes | scielo.org.mxredalyc.org |

Note: These parameters are illustrative, based on methods for a related compound (Pyrilamine Maleate), and would require optimization and validation specifically for Pyroxamine Maleate.

Gas Chromatography (GC) for Analysis of Volatile Synthetic Intermediates or Degradants

Gas chromatography is suitable for the analysis of volatile and semi-volatile compounds. While Pyroxamine Maleate itself is a salt and not typically analyzed directly by GC without derivatization, GC is a valuable technique for monitoring volatile synthetic intermediates or potential volatile degradation products that may be present in the manufacturing process or finished product. sigmaaldrich.comresearchgate.net

GC is often coupled with mass spectrometry (GC-MS) for the identification of separated components based on their mass spectra. sigmaaldrich.comresearchgate.net This hyphenated technique is particularly useful for impurity profiling, especially for volatile impurities that may arise during synthesis or storage. researchgate.net Although specific volatile intermediates or degradants of Pyroxamine Maleate and their GC analysis were not detailed in the provided search results, GC-MS is a standard approach in pharmaceutical development for the analysis of residual solvents and other volatile organic impurities. sigmaaldrich.comresearchgate.net The method development for GC would involve selecting an appropriate stationary phase, carrier gas, temperature program, and detector (e.g., FID, MS).

Electrophoretic Techniques for Characterization of Pyroxamine Maleate

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are valuable tools for the separation and analysis of charged molecules, including organic salts like pyroxamine maleate. CE separates analytes based on their charge-to-size ratio and their interaction with the electroosmotic flow (EOF) within a capillary tube researchgate.net.

Given that pyroxamine maleate is an organic salt, it dissociates into charged species (the protonated pyroxamine cation and the maleate anion) when dissolved in an appropriate buffer. CE can be employed to:

Assess Purity: Separate pyroxamine maleate from impurities, degradation products, or related substances. The high separation efficiency of CE allows for the detection and quantification of minor components that might be difficult to resolve with other techniques researchgate.net.

Determine Ionic Mobility: Measure the electrophoretic mobility of the pyroxamine cation and the maleate anion. This property is dependent on the charge and size of the ions and the composition and pH of the buffer.

Study Interactions: Investigate interactions with other molecules, such as proteins, by methods like capillary electrophoresis-frontal analysis (CE/FA) drugbank.comnih.gov. This can provide insights into binding characteristics, although this leans towards biological interactions, the technique itself is rooted in characterization. Studies on other antihistamines (which are often cationic drugs like the pyroxamine component) with proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP) using CE/FA have been reported, demonstrating the applicability of this method to similar compounds researchgate.netdrugbank.com.

Method Development: Optimize buffer composition, pH, voltage, and temperature to achieve optimal separation and detection of pyroxamine maleate and its potential counterions or related impurities kirj.eeresearchgate.net.

While specific electropherograms or data tables for pyroxamine maleate were not found, research on the CE analysis of other organic salts and pharmaceutical compounds highlights the potential applications. For instance, CE has been used for the analysis of organic anions in complex matrices and for the separation of organic cations researchgate.nettandfonline.comnih.gov. The maleate counterion itself, being an organic acid, can be analyzed using CE methods optimized for organic anions kirj.eeacs.org.

A hypothetical data table illustrating potential CE parameters for pyroxamine maleate analysis, based on methods for similar compounds, could look like this:

| Parameter | Value |

| Capillary | Fused silica, e.g., 50 µm ID |

| Effective Length | e.g., 50 cm |

| Total Length | e.g., 60 cm |

| Buffer | e.g., Phosphate (B84403) or Borate buffer |

| pH | e.g., 2.5 - 9.0 (depending on ionization) |

| Voltage | e.g., +20 kV to +30 kV |

| Detection | UV, e.g., 210 nm or 244 nm mtc-usa.com |

| Injection | Hydrodynamic or Electrokinetic |

| Temperature | e.g., 25 °C |

Note: This table presents hypothetical parameters based on typical CE methods for small organic molecules and salts. Actual optimal parameters for pyroxamine maleate would require specific method development.

Detailed research findings in CE for similar compounds often involve optimizing buffer systems, evaluating linearity, accuracy, precision, and limits of detection and quantification scielo.org.mxmdpi.com.

X-ray Crystallography for Solid-State Structural Determination of Pyroxamine Maleate

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline solids, including pharmaceutical salts like pyroxamine maleate researchgate.netmdpi.comyale.edu. This method provides precise information about crystal packing, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and pi-pi stacking, which are crucial for understanding the solid-state properties of a compound acs.orgrsc.org.

For pyroxamine maleate, X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), would ideally be used to:

Determine Crystal Structure: Obtain the unit cell dimensions, space group, and the precise positions of all atoms within the crystal lattice. This reveals how the pyroxamine cation and the maleate anion are arranged and interact in the solid state.

Confirm Salt Formation: Verify the proton transfer between the pyroxamine base and maleic acid, confirming the ionic nature of the compound.

Analyze Conformation: Determine the preferred conformation of the pyroxamine molecule and the maleate anion in the crystalline environment.

Identify Polymorphs: If pyroxamine maleate can exist in different crystalline forms (polymorphs), X-ray diffraction, particularly powder X-ray diffraction (PXRD), is the primary method for identifying and characterizing these forms researchgate.netmdpi.comnih.gov. Different polymorphs can have distinct physical properties, including solubility and melting point researchgate.netchemistryviews.org.

Study Solid-State Stability: Monitor changes in crystal structure over time or under different conditions (e.g., temperature, humidity) using techniques like variable-temperature XRPD researchgate.net.

While a specific single-crystal structure for pyroxamine maleate was not found in the immediate search results, the application of X-ray crystallography to pharmaceutical salts is a standard practice acs.orgrsc.orgnih.gov. Studies on other pharmaceutical salts demonstrate how SCXRD data is used to elucidate crystal packing and intermolecular interactions, providing valuable insights into the solid form properties acs.orgrsc.org. PXRD is commonly used for the characterization of polycrystalline samples and for identifying different solid phases nih.gov.

A hypothetical representation of crystallographic data for pyroxamine maleate, based on typical outputs from an SCXRD experiment for an organic salt, could include:

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 10.5 |

| Unit Cell b (Å) | 15.2 |

| Unit Cell c (Å) | 13.8 |

| Alpha (°) | 90.0 |

| Beta (°) | 105.5 |

| Gamma (°) | 90.0 |

| Volume (ų) | 2100 |

| Z (Molecules per unit cell) | 4 |

| R-factor | < 0.05 |

Note: This table presents hypothetical crystallographic parameters. The actual values would be determined experimentally from a single-crystal diffraction study.

Detailed research findings in X-ray crystallography for pharmaceutical compounds often involve analyzing hydrogen bonding networks, pi-pi interactions, and other weak forces that stabilize the crystal structure acs.org. PXRD data is typically presented as a diffractogram showing intensity versus the diffraction angle (2θ), with characteristic peaks used for phase identification nih.gov.

Investigations into the Molecular Mechanism of Action of Pyroxamine Maleate in Vitro Studies

Receptor Binding Affinity Studies for Pyroxamine (B10784010) Maleate (B1232345) (e.g., H1 Histamine (B1213489) Receptors)

Pyroxamine Maleate is recognized as a first-generation antihistamine, primarily targeting the histamine H1 receptor. thegoodscentscompany.comwikipedia.orgpatsnap.com Studies have investigated its binding affinity to this receptor using various in vitro methodologies. thegoodscentscompany.comgiffordbioscience.comperceptive.com

In Vitro Ligand Binding Assays: Saturation and Competition Binding Methodologies

Radioligand binding assays are a standard technique for measuring the affinity of ligands for receptors. giffordbioscience.comrevvity.com These assays typically involve incubating cell membranes or cells containing the receptor of interest with a radiolabeled ligand. giffordbioscience.comrevvity.com

Saturation binding assays are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor. giffordbioscience.comrevvity.comnih.gov This is achieved by using increasing concentrations of the radioligand. giffordbioscience.comrevvity.com

Competition binding assays, on the other hand, are employed to determine the affinity (Ki) of unlabeled compounds, such as Pyroxamine Maleate, for a receptor. giffordbioscience.comrevvity.comnih.gov In this method, a fixed concentration of a radiolabeled ligand is incubated with varying concentrations of the unlabeled test compound. giffordbioscience.comrevvity.com The ability of the unlabeled compound to displace the radiolabeled ligand from the receptor binding site is then measured, and the IC50 value (concentration causing 50% inhibition of binding) is determined. giffordbioscience.comrevvity.comnih.gov The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation. nih.govbmglabtech.com

Pyrilamine maleate (Mepyramine), a closely related compound also used as a first-generation antihistamine targeting the H1 receptor, has been extensively studied using radioligand binding assays. thegoodscentscompany.comwikipedia.orgselleckchem.comselleck.co.jpmedchemexpress.comnih.govnih.govabcam.com Studies on Mepyramine maleate have reported high affinity for the H1 receptor, with reported Kd values in the nanomolar range, although these values can vary depending on the tissue source (e.g., guinea pig brain, rat brain, or cell lines). medchemexpress.com Mepyramine maleate is commonly used as a radioligand in H1 receptor binding assays. thegoodscentscompany.com

Kinetic Studies of Pyroxamine Maleate Receptor-Ligand Interaction

Kinetic studies of receptor-ligand interaction measure the rates of association (kon) and dissociation (koff) between a ligand and its receptor. revvity.comnih.govfrontiersin.orgnih.govbiosensingusa.com These parameters provide insights into the dynamic nature of the binding process and can be more predictive of in vivo efficacy than equilibrium binding constants (Kd or Ki) alone. nih.gov

Kinetic binding experiments typically involve measuring the level of binding over various time points. revvity.comnih.gov The association rate constant (kon) is determined by measuring the rate of binding of a saturating concentration of ligand over time. revvity.comnih.gov The dissociation rate constant (koff) is measured by adding a high concentration of an unlabeled competitor to displace the bound radioligand and observing the decrease in binding over time. revvity.comnih.gov The equilibrium dissociation constant (Kd) can also be calculated from the ratio of koff to kon (Kd = koff / kon). frontiersin.org

Techniques like Surface Plasmon Resonance (SPR) and biolayer interferometry (BLI) are also used to study binding kinetics in a label-free manner, providing real-time measurements of association and dissociation. frontiersin.orgbiosensingusa.com These methods can be applied to study the interaction of Pyroxamine Maleate with its target receptors.

While direct kinetic data specifically for Pyroxamine Maleate was not found, studies on related antihistamines like Mepyramine maleate have investigated their binding kinetics to the H1 receptor. Understanding the kinetic profile of Pyroxamine Maleate would involve determining its kon and koff rates for the H1 receptor, which would provide a more complete picture of its binding characteristics beyond just equilibrium affinity. nih.gov

Functional Characterization of Receptor Modulatory Activity (e.g., Agonism, Antagonism, Inverse Agonism)

Functional assays are crucial for determining how a compound modulates the activity of its target receptor, whether as an agonist, antagonist, or inverse agonist. selleckchem.comselleck.co.jpmedchemexpress.comnih.govabcam.com Pyroxamine Maleate is characterized as an antihistamine, implying it acts as an antagonist or inverse agonist at histamine receptors, particularly the H1 receptor. thegoodscentscompany.comwikipedia.orgpatsnap.comselleckchem.comselleck.co.jpmedchemexpress.comnih.govabcam.com

Cellular Assays for Receptor Activation and Downstream Signaling Pathway Modulation

Cellular assays are used to measure the functional consequences of receptor activation or inhibition in a cellular context. frontiersin.orgdiscoverx.combmglabtech.compromega.ro For G protein-coupled receptors (GPCRs) like the H1 receptor, these assays often involve monitoring downstream signaling pathways. thegoodscentscompany.comselleckchem.comselleck.co.jpmedchemexpress.comnih.govabcam.combmglabtech.compromega.ro

The H1 receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. thegoodscentscompany.comselleckchem.comselleck.co.jpnih.govabcam.compromega.ro Cellular assays can measure these events, for instance, by detecting changes in intracellular calcium using fluorescent indicators or by quantifying the accumulation of IP1, a stable metabolite of IP3. abcam.compromega.ronih.gov

Reporter gene assays are another type of cellular assay where a reporter gene (e.g., luciferase) is linked to a promoter that is activated by the downstream signaling pathway of the receptor. promega.ro Receptor activation leads to the expression of the reporter gene, which can then be easily measured. promega.ro

As an antihistamine, Pyroxamine Maleate is expected to inhibit histamine-induced signaling through the H1 receptor. thegoodscentscompany.compatsnap.comselleckchem.comselleck.co.jpnih.gov Studies on Mepyramine maleate have shown that it inhibits histamine-induced inositol phosphate (B84403) production and intracellular calcium mobilization, consistent with its action as an H1 receptor antagonist or inverse agonist. selleckchem.comabcam.com Mepyramine maleate has been specifically described as an inverse agonist of the H1 receptor, binding preferentially to a G protein-coupled inactive state of the receptor and interfering with Gq/11-mediated signaling. selleckchem.comselleck.co.jpmedchemexpress.comnih.govabcam.com It is likely that Pyroxamine Maleate shares a similar mechanism of action at the H1 receptor.

Electrophysiological Studies of Ion Channel Modulation by Pyroxamine Maleate

Electrophysiological studies, such as patch-clamp techniques, are used to measure ion flow across cell membranes and can assess the modulation of ion channels by a compound. nih.gov While the primary target of Pyroxamine Maleate is the H1 receptor, some antihistamines have been shown to interact with ion channels, which can contribute to their effects or side effects. selleckchem.comselleck.co.jpnih.gov

For example, Mepyramine has been shown to block certain potassium channels, including the rapidly activating component of the delayed rectifier potassium current (IKr) and, to a lesser extent, the slowly activating component (IKs) and the inward rectifier (IK1). selleckchem.comselleck.co.jp These interactions with ion channels are typically investigated using patch-clamp techniques in cells expressing the specific ion channels.

While specific electrophysiological data for Pyroxamine Maleate was not found in the provided search results, it is plausible that, as a related first-generation antihistamine, it might also exhibit some degree of interaction with ion channels. Such studies would involve applying Pyroxamine Maleate to cells expressing relevant ion channels and measuring changes in ion currents.

Identification of Other Potential Molecular Targets and Off-Targets (In Vitro)

Investigating potential off-targets is crucial in drug discovery and development to understand the selectivity of a compound and identify potential sources of unintended effects. nih.govnih.gov In vitro studies can be used to screen compounds against a broad range of molecular targets, including different receptor types, enzymes, and ion channels. nih.govnih.gov

First-generation antihistamines, including those structurally related to Pyroxamine Maleate, are known to interact with targets other than the H1 receptor, contributing to their pharmacological profiles and side effects. thegoodscentscompany.comwikipedia.orgnih.govpatsnap.com A notable off-target for many first-generation antihistamines is the muscarinic acetylcholine (B1216132) receptor, leading to anticholinergic effects. thegoodscentscompany.comwikipedia.orgpatsnap.com Pyroxamine Maleate is reported to have anticholinergic properties. thegoodscentscompany.compatsnap.com In vitro binding assays or functional assays can be used to quantify the affinity and activity of Pyroxamine Maleate at muscarinic receptors.

Other potential off-targets could include other histamine receptor subtypes (H2, H3, H4), adrenergic receptors, or ion channels, as observed with other antihistamines. selleckchem.comselleck.co.jpmedchemexpress.comnih.gov In vitro screening panels covering a diverse set of targets are commonly used to assess the selectivity profile of a compound. nih.govnih.gov

Mepyramine maleate, for instance, has significantly lower affinity for H2 and H3 receptors compared to H1 receptors. medchemexpress.com It has also been identified as a potent inhibitor of CYP2D6 in hepatocytes in vitro, indicating potential for drug-drug interactions. Furthermore, Mepyramine has been shown to bind to voltage-gated sodium channels and inhibit their activity in vitro, suggesting a potential as a topical analgesic. nih.gov

Identifying the full spectrum of in vitro targets and off-targets for Pyroxamine Maleate would involve comprehensive screening studies using various assay platforms.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Pyroxamine | 201848 |

| Pyroxamine Maleate | 5356652 |

| Maleic Acid | 444266 |

| Pyrilamine | 4992 |

| Pyrilamine Maleate | 5284451 |

Interactive Data Tables

While specific quantitative data (e.g., precise Kd, Ki, IC50 values, or kinetic rates) for Pyroxamine Maleate across various in vitro studies were not extensively detailed in the search results, the methodologies and typical findings for related compounds like Pyrilamine Maleate provide a framework for the types of data that would be generated. Below are examples of how interactive data tables could be presented if such data were available.

Example Table 1: H1 Receptor Binding Affinity (Competition Assay)

| Compound Name | Target Receptor | Cell/Tissue Source | Radioligand Used | IC50 (nM) | Ki (nM) (Calculated) |

| Pyroxamine Maleate | H1 | [Specific Source] | [Specific Ligand] | [Value] | [Value] |

| Pyrilamine Maleate | H1 | Guinea pig brain | [Specific Ligand] | - | 0.8 |

| Pyrilamine Maleate | H1 | Rat brain | [Specific Ligand] | - | 9.1 |

| Pyrilamine Maleate | H1 | DDT1-MF-2 cells | [Specific Ligand] | - | 276 |

Note: This table is illustrative. Actual data for Pyroxamine Maleate would need to be derived from specific research studies.

Example Table 2: Functional Activity at H1 Receptor (Cellular Assay)

| Compound Name | Target Receptor | Assay Type (e.g., IP1 accumulation, Ca2+ mobilization) | Cell Line | Histamine Concentration | Effect (e.g., Inhibition %) | IC50 (Functional) (nM) |

| Pyroxamine Maleate | H1 | [Specific Assay] | [Cell Line] | [Concentration] | [Percentage] | [Value] |

| Pyrilamine Maleate | H1 | Inositol phosphate production | [Cell Line] | [Concentration] | Inhibition | [Value] |

| Pyrilamine Maleate | H1 | Intracellular calcium mobilization | [Cell Line] | [Concentration] | Inhibition | [Value] |

Note: This table is illustrative. Actual data for Pyroxamine Maleate would need to be derived from specific research studies.

Example Table 3: Ion Channel Modulation (Electrophysiology)

| Compound Name | Ion Channel Target | Cell Type/Expression System | Technique (e.g., Patch-clamp) | Effect (e.g., Block) | IC50 (µM) |

| Pyroxamine Maleate | [Specific Channel] | [Cell Type] | [Technique] | [Effect] | [Value] |

| Pyrilamine Maleate | IKr | [Cell Type] | Patch-clamp | Block | 1.1 |

| Pyrilamine Maleate | IKs | [Cell Type] | Patch-clamp | Block (<20% at 10 µM) | >10 |

| Pyrilamine Maleate | IK1 | [Cell Type] | Patch-clamp | Block (<20% at 10 µM) | >10 |

Note: This table is illustrative. Actual data for Pyroxamine Maleate would need to be derived from specific research studies.

Elucidation of Intracellular Signaling Cascades Affected by Pyroxamine Maleate (In Vitro)

Based on the available scientific literature and databases, detailed research findings specifically elucidating the effects of Pyroxamine Maleate on intracellular signaling cascades in in vitro studies are limited in the readily accessible information. While Pyroxamine Maleate is identified as an antihistamine and anticholinergic compound wikipedia.org, and the mechanisms of action for related antihistamines like Mepyramine (Pyrilamine Maleate) involve interactions with histamine H1 receptors that are coupled to Gq/11 proteins, thereby interfering with downstream signaling nih.govdrugbank.com, specific data, including detailed research findings or data tables, directly demonstrating how Pyroxamine Maleate modulates particular intracellular signaling pathways in vitro were not found within the scope of this investigation.

Further dedicated research would be required to fully elucidate the specific intracellular signaling cascades affected by Pyroxamine Maleate in vitro, including the concentrations at which these effects occur and the precise molecular targets and pathways involved beyond its known activity as an antihistamine and anticholinergic.

Structure Activity Relationship Sar Studies of Pyroxamine Maleate and Its Analogs

Identification of Key Pharmacophores and Structural Motifs Governing Pyroxamine (B10784010) Maleate (B1232345) Activity

To determine the key pharmacophores of pyroxamine maleate, systematic studies on a series of structurally related analogs would be required. This would involve synthesizing and testing compounds to identify the essential molecular features responsible for its antihistaminic activity. The core structure of pyroxamine includes a diphenylmethoxy group attached to a methyl-pyrrolidine ring. The key pharmacophoric features would likely include:

The two aromatic rings: These are common in first-generation antihistamines and are believed to interact with the H1 receptor through van der Waals forces.

The pyrrolidine (B122466) ring: This heterocyclic amine is expected to be protonated at physiological pH and form an ionic bond with a key acidic residue in the H1 receptor.

The N-methyl group: The nature of the substituent on the nitrogen atom can influence potency and selectivity.

Without experimental data from such analog studies, a definitive identification of the precise pharmacophoric arrangement for pyroxamine maleate remains speculative.

Impact of Substituent Variation on In Vitro Biological Activity of Pyroxamine Maleate Analogs

Detailed SAR studies would involve the synthesis and in vitro testing of various pyroxamine maleate analogs to understand how different structural modifications impact its biological activity.

Aromatic Ring Modifications and Their Influence on Ligand Binding and Functional Responses

Research in this area would involve introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the two phenyl rings of pyroxamine. The resulting analogs would then be tested for their H1 receptor binding affinity. This would allow for the creation of a data table correlating the nature and position of the substituent with biological activity. Unfortunately, no such systematic studies on pyroxamine have been published.

Side Chain Elongation and Branching Effects on Pyroxamine Maleate Analogs

This would involve modifying the N-methyl group on the pyrrolidine ring. Analogs with different N-alkyl groups (e.g., ethyl, propyl, isopropyl) would be synthesized and evaluated. Such studies would elucidate the optimal size and shape of this substituent for receptor interaction. Currently, there is no available data from such studies on pyroxamine analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyroxamine Maleate Analogs

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Development of Predictive Models for In Vitro Activity of Pyroxamine Maleate Derivatives

To develop a QSAR model for pyroxamine maleate, a dataset of analogs with their corresponding in vitro biological activities would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each analog, and statistical methods would be used to build a predictive model. Such a model could then be used to predict the activity of novel, unsynthesized pyroxamine derivatives. The lack of a sufficient dataset of pyroxamine analogs with measured biological activities precludes the development of such a model.

Based on the conducted research, there is no publicly available scientific literature detailing multivariate statistical approaches in the Structure-Activity Relationship (SAR) analysis specifically for the Pyroxamine Maleate series. While extensive research exists on the application of such methods to various other chemical series, including those with similar structural motifs like pyrazine (B50134) and pyridine (B92270) derivatives, the specific compound "Pyroxamine Maleate" and its analogs are not the subject of these published studies. nih.govsemanticscholar.orgnih.govresearchgate.netnih.gov

Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific topic as requested. The principles of multivariate statistical analysis in SAR, such as Quantitative Structure-Activity Relationship (QSAR), principal component analysis (PCA), and partial least squares (PLS), are well-established methodologies in medicinal chemistry for understanding how chemical structures relate to biological activity. nih.govnih.govresearchgate.netmdpi.com However, without specific studies on Pyroxamine Maleate, any discussion would be hypothetical and not based on factual research findings.

To generate the requested article, data from studies that have synthesized a series of Pyroxamine Maleate analogs and evaluated their biological activity, followed by a multivariate statistical analysis to correlate structural features with that activity, would be required. The absence of such publications prevents the creation of a scientifically accurate and non-speculative article.

Computational Chemistry and Molecular Modeling of Pyroxamine Maleate

Molecular Docking Simulations for Predicting Ligand-Target Interactions of Pyroxamine (B10784010) Maleate (B1232345)

Molecular docking is a computational method used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein. mdpi.commdpi.com This technique aims to predict the strength of the interaction and the binding mode. For Pyroxamine Maleate, as an antihistamine, a primary target of interest would be the histamine (B1213489) H₁ receptor. genome.jp

Active Site Analysis and Binding Pose Prediction for Pyroxamine Maleate

Active site analysis involves identifying the specific region on the target protein (e.g., the histamine H₁ receptor) where the ligand binds. This site typically contains amino acid residues that interact with the ligand through various forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. mdpi.com Computational tools can analyze the shape, size, and chemical properties of the active site pocket. Molecular docking simulations would then explore various possible orientations and conformations of Pyroxamine Maleate within this active site to predict the most stable binding pose. This involves algorithms that search the conformational space of the ligand and the translational and rotational space relative to the receptor.

Computational Affinity Prediction and Ranking of Pyroxamine Maleate Interactions

Following binding pose prediction, molecular docking software typically estimates the binding affinity between the ligand and the receptor using scoring functions. These functions evaluate the quality of the interaction based on the predicted binding pose and the types of interactions formed. mdpi.com While specific affinity values for Pyroxamine Maleate binding to its targets from computational studies were not found in the provided results, in a typical docking study, the predicted binding affinities would be used to rank different potential ligands or to compare the binding of Pyroxamine Maleate to its known target (H₁ receptor) versus other potential off-targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of Pyroxamine Maleate

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.comoecd-nea.org This technique simulates the physical movements of atoms and molecules over time, providing insights into conformational changes of the ligand and the receptor, as well as the stability of the ligand-receptor complex. mdpi.comdiva-portal.org

For Pyroxamine Maleate, MD simulations could be used to:

Investigate the flexibility and preferred conformations of the molecule in different environments (e.g., in solution or bound to a receptor).

Assess the stability of the predicted binding pose from docking simulations over time. mdpi.com

Explore how the binding interactions between Pyroxamine Maleate and its target receptor change dynamically.

Study the influence of the surrounding environment, such as water molecules or membrane lipids, on the ligand-receptor complex. oecd-nea.orgdiva-portal.org

While the search results mention MD simulations in the context of other compounds and biological systems mdpi.comoecd-nea.orgdiva-portal.orgnih.gov, no specific MD simulation studies on Pyroxamine Maleate were found. Such studies would typically involve setting up a system containing Pyroxamine Maleate, the target protein (if applicable), and solvent molecules, and then simulating their interactions over a defined period.

Quantum Mechanical Calculations for Electronic Structure and Reactivity of Pyroxamine Maleate

Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and properties of molecules compared to classical methods used in docking and MD simulations. mdpi.com These calculations are computationally more intensive and are typically applied to smaller systems or specific regions of interest.

Density Functional Theory (DFT) Applications to Pyroxamine Maleate

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a system based on its electron density. mdpi.com DFT calculations can provide valuable information about Pyroxamine Maleate, such as:

Optimized molecular geometry and bond lengths.

Electronic properties, including molecular orbitals (e.g., HOMO and LUMO) and charge distribution. mdpi.com

Spectroscopic properties.

Reaction mechanisms and transition states, which could be relevant for understanding how Pyroxamine Maleate might be metabolized or degraded.

Although DFT is mentioned in the context of other computational studies mdpi.comfrontiersin.orgresearchgate.net, specific DFT applications to Pyroxamine Maleate were not found in the search results.

Calculation of Molecular Descriptors and Physicochemical Parameters Relevant to Biological Activity of Pyroxamine Maleate

Molecular descriptors are numerical values that capture various structural and physicochemical properties of a molecule. chemrxiv.orgfrontiersin.org These descriptors can be calculated using computational methods and are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that relate chemical structure to biological activity. frontiersin.orgnih.gov

For Pyroxamine Maleate, computationally derived molecular descriptors could include:

Physicochemical properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors and acceptors. nih.govnih.govfrontiersin.org

Electronic descriptors: Partial charges, frontier molecular orbital energies. mdpi.com

Structural descriptors: Number of rotatable bonds, ring systems, and specific functional groups.

PubChem provides some computed descriptors for Pyroxamine Maleate, such as molecular formula (C₂₂H₂₄ClNO₅), molecular weight (417.9 g/mol ), and XLogP3-AA (4.1 for Pyroxamine base). nih.govnih.gov These descriptors are relevant for understanding the molecule's behavior in biological systems, including its potential for absorption, distribution, metabolism, and excretion (ADME). frontiersin.orgnih.gov While QSAR studies specifically on Pyroxamine Maleate were not found, the calculation and analysis of these descriptors are fundamental steps in assessing the drug-like properties and potential biological activity of a compound. frontiersin.orgfrontiersin.orgnih.gov

De Novo Design and Virtual Screening of Novel Pyroxamine Maleate Scaffolds

Computational approaches, specifically de novo design and virtual screening, play a significant role in modern drug discovery by enabling the exploration of vast chemical spaces and the identification of potential novel molecular entities. wikipedia.orgnih.gov These techniques can be applied to the study and generation of compounds based on existing scaffolds, such as that found in Pyroxamine Maleate, with the aim of discovering molecules possessing desired characteristics.

De novo drug design is a computational methodology that constructs novel chemical structures from basic building blocks or fragments, often guided by information about a biological target or known active molecules. nih.govwikipedia.org Unlike traditional methods that modify existing compounds, de novo design aims to generate entirely new structures. In the context of Pyroxamine Maleate, de novo design could involve identifying key structural fragments or the core scaffold of the molecule (the 3-[(4-chlorophenyl)-phenylmethoxy]-1-methylpyrrolidine portion) and using computational algorithms to assemble new molecules incorporating this scaffold or variations thereof. nih.govwikipedia.org These algorithms can explore different ways to decorate the scaffold with various chemical groups or link multiple scaffold-like structures, generating a library of novel compounds. nih.govfrontiersin.org The process typically involves defining the desired properties of the resulting molecules, such as predicted binding affinity to a hypothetical target (if a target structure is available) or specific physicochemical properties. nih.govslideshare.net

Virtual screening (VS) is an in silico technique used to computationally evaluate large libraries of molecular structures to identify those most likely to bind to a biological target or possess desired properties. wikipedia.orgmdpi.comnvidia.com VS can be broadly categorized into structure-based virtual screening (SBVS), which utilizes the 3D structure of a target protein, and ligand-based virtual screening (LBVS), which relies on information from known active molecules. wikipedia.orgmmsl.cz Applying VS to Pyroxamine Maleate scaffolds would involve searching large databases of commercially available or synthetically accessible compounds, or even libraries generated through de novo design, for molecules that are structurally similar to Pyroxamine Maleate or contain its characteristic scaffold. medchemexpress.comschrodinger.comnih.gov

Ligand-based virtual screening, for instance, could employ molecular fingerprints or pharmacophore models derived from the structure of Pyroxamine Maleate to identify similar compounds within a database. mmsl.czfrontiersin.org Structure-based virtual screening would require a known or modeled 3D structure of a target protein that Pyroxamine Maleate is hypothesized or known to interact with. Molecular docking simulations would then be performed to predict how well the screened compounds bind to the target site and estimate their binding affinities using scoring functions. wikipedia.orgslideshare.netmmsl.cz

The integration of de novo design and virtual screening offers a powerful approach. De novo design can generate novel molecular scaffolds and diverse chemical structures that might not exist in current databases. These generated libraries can then be subjected to virtual screening to filter and prioritize candidates with the most promising predicted properties. frontiersin.org

Detailed research findings in this area would typically involve computational predictions of molecular properties and potential interactions. For example, de novo design algorithms might generate a series of novel compounds based on the Pyroxamine Maleate scaffold, and their properties could be calculated.

Table 1: Hypothetical De Novo Designed Pyroxamine Maleate Scaffold Analogs and Predicted Properties

| Analog ID | Scaffold Variation Description | Predicted Molecular Weight ( g/mol ) | Predicted LogP | Predicted TPSA (Ų) |

| DN-Analog-1 | Methyl group addition to pyrrolidine (B122466) ring | 431.9 | 3.2 | 30.1 |

| DN-Analog-2 | Chlorine substitution on phenyl ring | 452.4 | 4.1 | 28.6 |

| DN-Analog-3 | Ring expansion of pyrrolidine | 445.0 | 3.5 | 30.1 |

| DN-Analog-4 | Addition of hydroxyl group | 434.9 | 2.5 | 48.3 |

Note: The data presented in Table 1 is illustrative of the type of output generated by computational methods and does not represent actual experimental or published data for specific Pyroxamine Maleate analogs.

Similarly, virtual screening campaigns would yield a list of potential hits from a database, ranked by their predicted binding scores or similarity metrics.

Table 2: Hypothetical Virtual Screening Hits Based on Pyroxamine Maleate Scaffold Similarity

| Compound ID | Source Database | Similarity Score (Tanimoto) | Predicted Binding Score (kcal/mol) |

| VS-Hit-1 | ZINC | 0.78 | -8.5 |

| VS-Hit-2 | PubChem | 0.72 | -7.9 |

| VS-Hit-3 | Internal Library | 0.85 | -9.1 |

| VS-Hit-4 | ZINC | 0.69 | -7.5 |

Note: The data presented in Table 2 is illustrative of the type of output generated by computational methods and does not represent actual experimental or published data for specific compounds.

These computational studies provide valuable insights into potential structural modifications that could enhance desired properties or identify existing compounds with similar scaffolds that warrant further investigation. nih.govdomainex.co.uk The designed or screened molecules are then typically prioritized for synthesis and experimental testing based on these in silico predictions. wikipedia.org

Chemical Biology and Metabolic Transformation Studies of Pyroxamine Maleate

In Vitro Metabolic Stability and Metabolite Profiling of Pyroxamine (B10784010) Maleate (B1232345) (e.g., Microsomal Stability)

In vitro metabolic stability studies are crucial in chemical biology and drug discovery to assess how a compound is likely to be metabolized by biological systems, particularly in the liver. These studies often utilize subcellular fractions such as liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, or hepatocytes, which represent a more complete cellular system. researchgate.netnih.gov Metabolic stability is typically evaluated by incubating the compound with these biological matrices and measuring the depletion of the parent compound over time. Metrics such as half-life (t₁/₂) and intrinsic clearance (CLint) are calculated to quantify the rate of metabolism. nih.govmdpi.com

Metabolite profiling, often performed in conjunction with stability studies, aims to detect and identify the metabolic products formed during these in vitro incubations. researchgate.net Analytical techniques, predominantly liquid chromatography coupled with mass spectrometry (LC-MS), are employed to separate and detect the parent compound and its metabolites. nih.gov

Based on the conducted searches, specific data regarding the in vitro metabolic stability and metabolite profiling of Pyroxamine Maleate using liver microsomes, hepatocytes, or other in vitro systems were not found. Therefore, details on its rate of metabolism in these systems or the specific metabolites formed in vitro cannot be provided here.

Enzymatic Biotransformations of Pyroxamine Maleate (e.g., Cytochrome P450 Metabolism, Phase II Reactions)

Enzymatic biotransformation is a primary process by which the body metabolizes xenobiotics, including pharmaceutical compounds. The major enzyme systems involved are Phase I and Phase II enzymes. Phase I reactions, often catalyzed by cytochrome P450 enzymes, typically introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. acibadem.edu.tr Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, glutathione (B108866), amino acids, or acetate, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). These conjugations generally increase water solubility and facilitate excretion.

To determine the specific enzymes involved in a compound's metabolism, studies such as reaction phenotyping assays using recombinant enzymes or enzyme-specific inhibitors are conducted. nih.gov This helps identify which CYP isoforms or Phase II enzymes are primarily responsible for the biotransformation.

Specific enzymatic biotransformation pathways, including the involvement of particular cytochrome P450 enzymes or Phase II reactions, for Pyroxamine Maleate were not identified in the search results. Consequently, detailed information on how Pyroxamine Maleate is enzymatically transformed is unavailable from these sources.

Characterization and Identification of Pyroxamine Maleate Metabolites (In Vitro)

The characterization and identification of metabolites formed in vitro are critical steps in understanding a compound's metabolic fate. This process typically involves advanced analytical techniques to elucidate the chemical structures of the detected metabolites. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are commonly used to determine the elemental composition and provide structural information through fragmentation patterns. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, particularly for characterizing isolated metabolites when sufficient quantities are available. Comparison of the chromatographic and spectral properties of potential metabolites with those of synthesized reference standards is the most definitive method for identification.

Despite the general methodologies available for metabolite characterization, specific details regarding the characterization and identification of in vitro metabolites of Pyroxamine Maleate were not found in the conducted searches.

Microbial Transformation Studies of Pyroxamine Maleate (Conceptual Framework)

Microbial transformation studies investigate the potential of microorganisms (such as bacteria and fungi) to metabolize organic compounds. This area of study is relevant for understanding the environmental fate of compounds and can also serve as a method for producing metabolites that are otherwise difficult to synthesize chemically or obtain from in vitro or in vivo mammalian systems. nih.gov Microorganisms can perform a variety of biotransformation reactions, including oxidation, reduction, hydrolysis, and conjugation, often mediated by enzymes similar to those found in mammals. mdpi.comnih.gov

The conceptual framework for microbial transformation studies of Pyroxamine Maleate would involve incubating the compound with various microbial strains known for their metabolic capabilities. Following incubation, the culture media and microbial biomass would be extracted, and the extracts analyzed using chromatographic and spectroscopic techniques (e.g., HPLC, LC-MS) to detect and identify any transformation products. nih.gov While microbial transformation is a recognized process for various organic compounds, specific studies detailing the microbial transformation of Pyroxamine Maleate were not found in the conducted searches.

Investigation of Chemical Degradation Pathways of Pyroxamine Maleate

Chemical degradation refers to the breakdown of a compound through non-enzymatic processes. Pharmaceutical compounds can undergo chemical degradation influenced by factors such as pH, temperature, light (photolysis), and the presence of oxidizing or reducing agents. scielo.org.mxnih.gov Understanding the chemical degradation pathways of a compound is essential for assessing its stability in formulations, predicting its shelf life, and identifying potential degradation products that may impact purity or activity.

Forced degradation studies are commonly performed to investigate chemical stability, where the compound is subjected to exaggerated stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to accelerate degradation. scielo.org.mxnih.gov The degradation products formed are then separated and analyzed using techniques like HPLC and identified using mass spectrometry or other spectroscopic methods. nih.govscielo.org.mxredalyc.orgresearchgate.net

Specific investigations into the chemical degradation pathways and products of Pyroxamine Maleate were not detailed in the search results. While the maleate salt form itself could potentially be involved in degradation reactions under certain conditions, as seen with other maleate salts nih.gov, specific studies on Pyroxamine Maleate were not identified.

Q & A

Q. How is the solubility profile of Pyroxamine Maleate determined in aqueous media?

- Methodological Answer : Conduct dissolution testing at 50 rpm for 30 minutes in water or buffered solutions. Analyze dissolved content via UV-Vis spectroscopy at specified wavelengths. Calculate solubility percentage using: , where represents absorbance values .

Q. What are the critical steps in preparing Tris Maleate buffers for stability studies of Pyroxamine Maleate?

- Methodological Answer :

- Dissolve Trizma Maleate in water and adjust pH to 7.3 using NaOH.

- Validate buffer compatibility with Pyroxamine Maleate via forced degradation studies (e.g., thermal, photolytic stress).

- Include calcium chloride (50 mM) or manganese ions for enzyme activation in related assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in self-association data for Pyroxamine Maleate using light-scattering techniques?

- Methodological Answer :

- Hypothesis : Non-micellar, step-wise association may create polydisperse systems without a defined critical micelle concentration (cmc).

- Approach : Combine dynamic light scattering (DLS) with multivariate curve resolution-alternating least squares (MCR-ALS) to deconvolute polydisperse data.

- Validation : Compare with structurally similar maleates (e.g., chlorpheniramine maleate) exhibiting micellar behavior .

Q. What strategies optimize enantiomeric separation of Pyroxamine Maleate in capillary electrochromatography (CEC)?

- Methodological Answer :

- Use β-cyclodextrin-based open-tubular CEC columns.

- Adjust mobile phase additives (e.g., organic modifiers, pH) to enhance chiral resolution.

- Validate method robustness via full factorial experimental designs to assess variables like voltage and buffer ionic strength .

Q. How to assess the risk of nitrosamine impurities in Pyroxamine Maleate formulations?

- Methodological Answer :

- Synthesis Feasibility : Attempt impurity synthesis; failure may indicate low risk.

- Structural Analysis : Use quantum chemistry calculations to evaluate nitrosamine formation potential.

- Documentation : Record experimental efforts and literature review in a risk assessment file per EMA guidelines .

Q. What PICOT framework components are critical for designing clinical pharmacology studies on Pyroxamine Maleate?

- Methodological Answer :

- P (Population) : Define patient subgroups (e.g., renal impairment).

- I (Intervention) : Specify Pyroxamine Maleate dosage forms.

- C (Comparison) : Use active comparators (e.g., other antihistamines).

- O (Outcome) : Measure pharmacokinetic parameters (AUC, ).

- T (Time) : Set sampling intervals for plasma concentration curves .

Data Analysis and Contradiction Management

Q. How to address variability in Pyroxamine Maleate assay results across laboratories?

- Methodological Answer :

- Implement inter-laboratory validation using harmonized protocols (e.g., ICH Q2(R1)).

- Apply ANOVA to identify sources of variability (e.g., column lot differences).

- Use FT-NIR spectroscopy as a non-destructive cross-validation tool .

Q. What statistical methods are recommended for impurity profiling of Pyroxamine Maleate?

- Methodological Answer :

- Use regression models to correlate degradation products with storage conditions.

- Apply control charts (e.g., Shewhart charts) for real-time impurity monitoring.

- Reference USP thresholds: Total impurities ≤1.8%, with individual limits for specified degradants .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.